2-(4-aminopiperidin-1-yl)-N-propylacetamide

Description

Systematic IUPAC Nomenclature and Structural Characterization

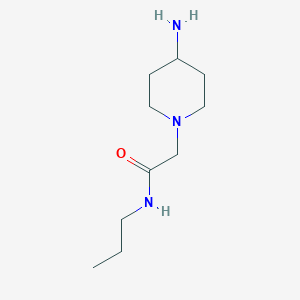

2-(4-Aminopiperidin-1-yl)-N-propylacetamide is a synthetic organic compound with a piperidine core substituted at the 4-position with an amino group and at the 1-position with an acetamide moiety linked to a propyl chain. Its systematic IUPAC name is derived by identifying the parent structure, substituents, and their positions. The piperidine ring serves as the parent heterocycle, with the acetamide group attached via the 1-nitrogen atom. The 4-amino substituent on the piperidine ring and the N-propyl group on the acetamide contribute to its full nomenclature.

The molecular structure consists of:

- A six-membered piperidine ring with a chair conformation (sp³ hybridization at carbon atoms).

- A primary amine (-NH₂) substituent at the 4-position of the piperidine.

- A 1-(N-propyl)acetamide group attached to the 1-nitrogen of the piperidine.

- A propyl chain (CH₂CH₂CH₃) linked to the acetamide nitrogen, completing the N-substitution.

The SMILES notation CCCNC(=O)CN1CCC(CC1)N and InChI key GUOVFGXODMAYKR-UHFFFAOYSA-N encode its connectivity and stereochemistry.

CAS Registry Number and Alternative Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 1016510-04-5 | |

| MDL Number | MFCD09802455 | |

| PubChem CID | 20114513 | |

| InChI Key | GUOVFGXODMAYKR | |

| IUPAC Name | 2-(4-Amino-1-piperidinyl)-N-propylacetamide |

Additional synonyms include This compound and EN300-39157 (vendor-specific codes).

Molecular Formula and Stereochemical Considerations

The compound has the molecular formula C₁₀H₂₁N₃O (molecular weight = 199.29 g/mol). Its stereochemical profile lacks chirality due to the absence of stereogenic centers. The piperidine ring adopts a chair conformation stabilized by sp³ hybridization at all carbon atoms, as observed in related piperidine derivatives.

Key structural features:

Comparative Analysis with Structurally Related Piperidine Derivatives

Critical distinctions :

- Substituent positioning : The 4-amino group in the target compound contrasts with ether or ketone groups in analogs.

- N-Substitution : Direct N1 attachment of acetamide vs. ether or ketone linkages in related compounds.

- Symmetry : Asymmetric piperidine substitution in the target vs. symmetrical acetamide derivatives.

Properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)-N-propylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-2-5-12-10(14)8-13-6-3-9(11)4-7-13/h9H,2-8,11H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOVFGXODMAYKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CN1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminopiperidin-1-yl)-N-propylacetamide typically involves the formation of the piperidine ring followed by the introduction of the amino and propylacetamide groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford enantiomerically enriched piperidines in good yields .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, and amination. These methods are designed to be fast and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-aminopiperidin-1-yl)-N-propylacetamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemical Properties and Reactions

2-(4-Aminopiperidin-1-yl)-N-propylacetamide can undergo several chemical reactions, including:

- Oxidation : Involves the addition of oxygen or removal of hydrogen, often yielding ketones or carboxylic acids.

- Reduction : Involves the addition of hydrogen or removal of oxygen, leading to products like alcohols or amines.

- Substitution : Replacement of one atom or group with another, allowing for the synthesis of more complex molecules.

The choice of reagents and conditions significantly affects the reaction outcomes. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Chemistry

In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its unique functional groups allow chemists to explore new synthetic pathways and develop novel compounds.

Biology

This compound is being studied for its potential biological activities. Research indicates that it may possess antimicrobial and antiviral properties. Its interaction with specific molecular targets suggests it could modulate biological pathways effectively.

Medicine

There is ongoing research into the therapeutic applications of this compound. It has been investigated as a precursor for drug development, particularly in the context of targeting protein kinase pathways that are crucial in cancer biology .

Case Study: Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. For example, certain analogs demonstrated over 80% growth inhibition in human tumor xenografts, indicating their potential as effective anticancer agents .

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the development of new drugs due to its pharmacological properties. It is also employed as an intermediate in the synthesis of other biologically active compounds. The versatility of this compound allows it to be used in creating various therapeutic agents, including those targeting neurological disorders .

Mechanism of Action

The mechanism of action of 2-(4-aminopiperidin-1-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Piperidine: A six-membered heterocycle containing one nitrogen atom.

N-propylacetamide: A simple amide derivative.

4-aminopiperidine: A piperidine derivative with an amino group at the 4-position.

Uniqueness

2-(4-aminopiperidin-1-yl)-N-propylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biological Activity

2-(4-aminopiperidin-1-yl)-N-propylacetamide, also referred to as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include an amino group and a propylacetamide moiety. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 199.29 g/mol

- CAS Number : Not specified in the sources but can be referenced for identification.

The biological activity of this compound primarily involves its interaction with various molecular targets. The compound is believed to modulate the activity of specific receptors and enzymes, which can lead to diverse biological effects. While the exact pathways remain to be fully elucidated, preliminary studies suggest that it may influence neurotransmitter systems and exhibit antimicrobial properties .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. The compound has been studied for its effectiveness against various bacterial strains, suggesting potential applications in treating infections. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines. The proposed mechanism includes the induction of apoptosis and modulation of signaling pathways associated with cell survival and growth.

Neuropharmacological Effects

Given its structural similarity to other piperidine derivatives, there is interest in the neuropharmacological effects of this compound. It may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions .

Study 1: Antimicrobial Efficacy

In a study examining various piperidine derivatives, this compound was found to possess significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, highlighting its potential as a lead compound for antibiotic development.

Study 2: Cancer Cell Proliferation

Another notable study focused on the anticancer effects of this compound on human tumor cell lines. Results indicated a dose-dependent inhibition of cell growth, with mechanisms involving cell cycle arrest and apoptosis induction being explored. The compound's ability to modulate key signaling pathways such as PI3K-Akt was also noted .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| Piperidine | Structure | Neuroactive |

| N-propylacetamide | Structure | Limited biological activity |

Note: Structures are illustrative; actual structures should be referenced from chemical databases.

Q & A

Q. What are the recommended methodologies for synthesizing 2-(4-aminopiperidin-1-yl)-N-propylacetamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between piperidine derivatives and acetamide precursors. For example, analogous compounds like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide are synthesized via reactions of 1-methyl-4-piperidone with amines and carboxylic acid derivatives under controlled conditions . Optimization strategies include:

- Design of Experiments (DoE) : Use factorial design to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions .

- Purification : Employ column chromatography and recrystallization, validated by NMR and mass spectrometry for structural confirmation .

| Key Reaction Parameters | Optimization Approach |

|---|---|

| Temperature (°C) | Gradient screening (50–120°C) |

| Solvent polarity | Dielectric constant optimization |

| Catalyst type | Transition metal screening (e.g., Pd, Cu) |

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Essential characterization includes:

- Spectroscopic Analysis : NMR (¹H, ¹³C) to confirm amine and acetamide functional groups; IR for carbonyl (C=O) stretching vibrations .

- Chromatographic Purity : HPLC with UV detection (λ = 210–260 nm) to assess purity ≥98% .

- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition thresholds.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Refer to GHS hazard classifications for similar piperidine-acetamide derivatives:

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and P95 respirators to mitigate inhalation risks .

- Emergency Procedures : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

- Ventilation : Use fume hoods to minimize aerosol formation during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound (e.g., conflicting receptor binding affinities)?

- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Strategies include:

- Orthogonal Assays : Validate results using independent techniques (e.g., SPR for binding kinetics vs. fluorescence polarization for competitive inhibition) .

- Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to aggregate data from multiple studies and identify outliers .

- Structural Modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding poses across receptor isoforms .

Q. What computational approaches are recommended for predicting the pharmacokinetic profile of this compound?

- Methodological Answer : Leverage in silico tools to predict ADME properties:

- Lipinski’s Rule of Five : Assess compliance using computed LogP (<5), molecular weight (<500 g/mol), and hydrogen bond donors/acceptors .

- PBPK Modeling : Simulate absorption/distribution using GastroPlus or PK-Sim, incorporating tissue-specific permeability data .

- Metabolism Prediction : Use CYP450 isoform docking (e.g., CYP3A4) to identify potential metabolic hotspots .

Q. How can experimental design improve the scalability of this compound’s synthesis for preclinical studies?

- Methodological Answer : Transition from batch to flow chemistry for enhanced reproducibility:

- Process Intensification : Optimize residence time and mixing efficiency using microreactors .

- Quality-by-Design (QbD) : Define Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs) via risk assessment matrices .

- In-line Analytics : Implement PAT tools (e.g., FTIR probes) for real-time reaction monitoring .

Q. What strategies are effective in elucidating the compound’s mechanism of action in neurological disorders?

- Methodological Answer : Combine in vitro and in vivo models:

- Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 screens to identify critical signaling pathways .

- Behavioral Assays : Employ rodent models (e.g., elevated plus maze for anxiety) with dose-response profiling .

- Biomarker Analysis : Quantify neurotransmitter levels (e.g., serotonin, GABA) via LC-MS/MS in cerebrospinal fluid .

Tables for Key Data

Q. Table 1: Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 276.37 g/mol | PubChem |

| LogP (Octanol-Water) | 1.8 (predicted) | Computational |

| Hydrogen Bond Donors | 2 | PubChem |

Q. Table 2: Hazard Classification (Analogous Compounds)

| Hazard Type | GHS Category | Precautionary Measures |

|---|---|---|

| Acute Oral Toxicity | Category 4 (H302) | Avoid ingestion |

| Eye Irritation | Category 2A (H319) | Goggles required |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.